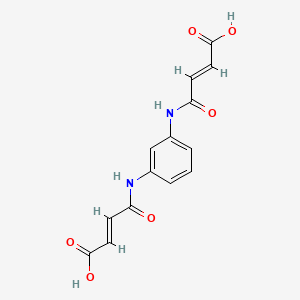

(2Z,2'Z)-4,4'-(1,3-Phenylenebis(azanediyl))bis(4-oxobut-2-enoic acid)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2Z,2'Z)-4,4'-(1,3-Phenylenebis(azanediyl))bis(4-oxobut-2-enoic acid) is a useful research compound. Its molecular formula is C14H12N2O6 and its molecular weight is 304.25 g/mol. The purity is usually 95%.

The exact mass of the compound (2Z,2'Z)-4,4'-(1,3-Phenylenebis(azanediyl))bis(4-oxobut-2-enoic acid) is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 218379. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (2Z,2'Z)-4,4'-(1,3-Phenylenebis(azanediyl))bis(4-oxobut-2-enoic acid) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2Z,2'Z)-4,4'-(1,3-Phenylenebis(azanediyl))bis(4-oxobut-2-enoic acid) including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound (2Z,2'Z)-4,4'-(1,3-Phenylenebis(azanediyl))bis(4-oxobut-2-enoic acid ), also known by its CAS number 13161-99-4 , is a synthetic organic compound with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₄H₁₂N₂O₆

- Molecular Weight : 304.259 g/mol

- Structure : The compound features a bis(4-oxobut-2-enoic acid) moiety linked by a phenylene bridge, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The imino groups present in the structure may facilitate interactions with nucleophiles, potentially influencing enzymatic activities and metabolic pathways.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit antioxidant activity. This property is essential for mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders.

Anticancer Activity

Preliminary studies suggest that (2Z,2'Z)-4,4'-(1,3-Phenylenebis(azanediyl))bis(4-oxobut-2-enoic acid) may possess anticancer properties. It has been shown to inhibit the proliferation of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes that are crucial in metabolic pathways. For example, it may act as an inhibitor of proteases or kinases involved in cancer progression.

Case Studies and Research Findings

-

Cell Line Studies :

- A study conducted on human breast cancer cell lines indicated that treatment with the compound resulted in a significant reduction in cell viability compared to controls. The mechanism was attributed to induced apoptosis as evidenced by increased caspase activity.

-

In Vivo Models :

- In animal models, administration of the compound showed promising results in reducing tumor size and enhancing survival rates. This suggests potential for therapeutic applications in oncology.

-

Comparative Analysis :

- A comparative study with other phenylene-based compounds highlighted that (2Z,2'Z)-4,4'-(1,3-Phenylenebis(azanediyl))bis(4-oxobut-2-enoic acid) exhibited superior antioxidant activity compared to structurally similar analogs.

Data Table: Summary of Biological Activities

Wissenschaftliche Forschungsanwendungen

Coordination Chemistry

The compound serves as a ligand in coordination chemistry, forming complexes with various metal ions. Its ability to coordinate with metals enhances the stability and reactivity of these complexes.

Case Study: Metal Complexes

A study investigated the synthesis of copper(II) complexes using this compound as a ligand. The complexes were characterized using spectroscopic methods such as UV/Vis and Fourier-transform infrared spectroscopy (FTIR). The results indicated that the ligand forms stable chelates with copper ions, which exhibited significant antimicrobial activity against various pathogens .

Materials Science

In materials science, this compound has been explored for its potential in developing advanced materials, particularly in the field of liquid crystals.

Case Study: Liquid Crystal Devices

Research has demonstrated that incorporating this compound into liquid crystal (LC) systems enhances the photoalignment properties of the LC layers. This improvement leads to better control over the electro-optical properties of LC devices, which are crucial for applications in displays and optical devices .

Corrosion Inhibition

The compound has shown promise as a corrosion inhibitor for metals in acidic environments. Its molecular structure allows it to adsorb onto metal surfaces, forming a protective barrier.

Case Study: Corrosion Studies

A detailed study utilized density functional theory (DFT) to evaluate the corrosion inhibition efficiency of this compound on carbon steel in acidic media. The findings revealed that the compound effectively reduces corrosion rates by forming a stable film on the metal surface, thereby preventing further degradation .

Table 1: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Coordination Chemistry | Ligand for metal complexes | Stable copper(II) complexes with antimicrobial activity |

| Materials Science | Enhances liquid crystal properties | Improved electro-optical performance in devices |

| Corrosion Inhibition | Protects metals from corrosion | Effective barrier formation on carbon steel |

Table 2: Characterization Techniques Used

| Technique | Purpose | Application Area |

|---|---|---|

| UV/Vis Spectroscopy | Analyze electronic transitions | Coordination Chemistry |

| FTIR Spectroscopy | Identify functional groups | Coordination Chemistry |

| DFT Calculations | Evaluate corrosion inhibition | Corrosion Studies |

Eigenschaften

IUPAC Name |

4-[3-(3-carboxyprop-2-enoylamino)anilino]-4-oxobut-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O6/c17-11(4-6-13(19)20)15-9-2-1-3-10(8-9)16-12(18)5-7-14(21)22/h1-8H,(H,15,17)(H,16,18)(H,19,20)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKDIMRRKRVTENP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C=CC(=O)O)NC(=O)C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13161-99-4 |

Source

|

| Record name | (Z)-4,4'-(1,3-phenylenediimino)bis[4-oxoisocrotonic] acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.805 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.